(R)-methyl 2-oxooxazolidine-5-carboxylate
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Overview
Description
®-methyl 2-oxooxazolidine-5-carboxylate is a chemical compound with the molecular formula C5H7NO4. It belongs to the class of oxazolidinones, which are five-membered heterocyclic compounds containing both nitrogen and oxygen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-methyl 2-oxooxazolidine-5-carboxylate typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid ester with an isocyanate, followed by cyclization to form the oxazolidinone ring. The reaction conditions often require the use of a base, such as triethylamine, and an organic solvent, such as dichloromethane .
Industrial Production Methods
Industrial production of ®-methyl 2-oxooxazolidine-5-carboxylate may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality .
Chemical Reactions Analysis
Types of Reactions
®-methyl 2-oxooxazolidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.
Reduction: Reduction reactions can convert the oxazolidinone ring to other functional groups.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolidinone ring is opened and substituted with other groups
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines and alcohols. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional functional groups, while nucleophilic substitution can produce a variety of substituted oxazolidinones .
Scientific Research Applications
®-methyl 2-oxooxazolidine-5-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of ®-methyl 2-oxooxazolidine-5-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or disrupt cellular processes by binding to active sites or interfering with metabolic pathways. The exact molecular targets and pathways depend on the specific application and the structure of the compound .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
®-methyl 2-oxooxazolidine-5-carboxylate is unique due to its specific ring structure and functional groups, which confer distinct chemical reactivity and biological activity.
Biological Activity
(R)-methyl 2-oxooxazolidine-5-carboxylate is a compound that belongs to the oxazolidine family, characterized by a five-membered ring structure containing nitrogen and oxygen atoms. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and organic synthesis. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and research findings.
- Chemical Formula : C₆H₉NO₃
- Molecular Weight : Approximately 145.11 g/mol
- Structure : Contains a methyl ester functional group and an oxazolidine ring.
Antitumor Activity
Recent studies have indicated that derivatives of oxazolidines, including this compound, exhibit significant antitumor properties. For instance, in a study focused on structure-activity relationships (SAR) of TRH mimetics, it was found that modifications to the oxazolidine ring could enhance central nervous system (CNS) effects and improve oral bioavailability. The introduction of certain substituents increased lipophilicity, which is crucial for drug absorption and efficacy in vivo .
Compound | IC₅₀ (nM) | Efficacy (%) |
---|---|---|
This compound | 47 | 118 |
Comparison Compound | 57 | 96 |
CNS Effects
The compound has been evaluated for its CNS effects, with findings suggesting that specific configurations and substituents on the oxazolidine ring significantly influence its biological activity. For example, the cis configuration demonstrated higher CNS activity compared to the trans configuration . The presence of an NH group at the 3-position of the oxazolidinone ring was essential for maintaining high activity levels.
Synthesis and Structure-Activity Relationship (SAR)
Several synthetic routes have been developed for preparing this compound. The optimization of these synthetic pathways has allowed researchers to explore various derivatives to enhance biological activity. For example, modifications at the N-terminus of TRH mimetics involving this compound led to improved pharmacokinetic profiles and increased binding affinity to TRH receptors .
Case Studies
- TRH Mimetics Study : A study explored orally effective TRH mimetics that incorporated this compound. The results indicated that compounds with this moiety showed enhanced oral bioavailability and CNS penetration compared to traditional TRH analogs .
- Antimicrobial Activity : While primarily noted for its antitumor properties, there is emerging evidence suggesting potential antimicrobial activities associated with oxazolidine derivatives. Compounds similar to this compound have shown varying degrees of antibacterial effectiveness against Gram-positive bacteria .
Properties
Molecular Formula |
C5H7NO4 |
---|---|
Molecular Weight |
145.11 g/mol |
IUPAC Name |
methyl (5R)-2-oxo-1,3-oxazolidine-5-carboxylate |
InChI |
InChI=1S/C5H7NO4/c1-9-4(7)3-2-6-5(8)10-3/h3H,2H2,1H3,(H,6,8)/t3-/m1/s1 |
InChI Key |
YOAIRDDVWDKCTO-GSVOUGTGSA-N |
Isomeric SMILES |
COC(=O)[C@H]1CNC(=O)O1 |
Canonical SMILES |
COC(=O)C1CNC(=O)O1 |
Origin of Product |
United States |
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